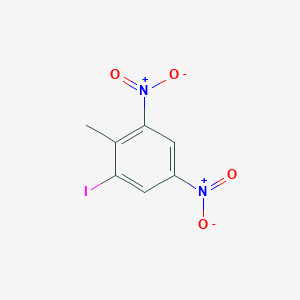

2-Iodo-4,6-dinitrotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBVACBWBYEYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477743 | |

| Record name | 2-Iodo-4,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-49-3 | |

| Record name | 2-Iodo-4,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Iodo 4,6 Dinitrotoluene

Established Synthetic Routes for 2-Iodo-4,6-dinitrotoluene

The preparation of 2-Iodo-4,6-dinitrotoluene is not a trivial synthetic challenge due to the presence of multiple deactivating groups on the aromatic ring. The synthesis generally relies on carefully controlled multi-step sequences rather than a direct single-step transformation.

Strategic Iodination Approaches in Nitroaromatic Systems

Direct iodination of an aromatic ring is generally more challenging than chlorination or bromination and often requires an oxidizing agent to generate a more potent electrophilic iodine species. mdma.ch When the ring is further deactivated by two electron-withdrawing nitro groups, as in dinitrotoluene, direct iodination becomes particularly difficult. Research has shown that aromatic compounds with two deactivating substituents, such as 2,4-dinitrotoluene (B133949), are not readily iodinated using reagents like iodine in 20% oleum (B3057394) at room temperature and are often recovered unreacted. rsc.org More potent iodinating systems, such as N-Iodosuccinimide (NIS) in strong acids like sulfuric acid or trifluoromethanesulfonic acid, have been developed for deactivated arenes. researchgate.net However, the application of such methods to 2,4-dinitrotoluene must contend with issues of regioselectivity and the harsh conditions required, which could lead to side reactions or decomposition.

Controlled Nitration of Precursor Iodinated Toluene (B28343) Analogs

A more common and controllable strategy for synthesizing 2-Iodo-4,6-dinitrotoluene involves the nitration of an iodinated toluene precursor. This approach typically begins with the mononitration of 2-iodotoluene (B57078). The nitration of toluene itself is a well-understood electrophilic aromatic substitution that produces a mixture of isomers. ijrar.org Subsequent nitration of a selected iodonitrotoluene intermediate, such as 2-iodo-4-nitrotoluene (B1293748), is then performed. nih.gov

The nitration of 2-nitrotoluene (B74249) is known to yield a mixture of 2,4- and 2,6-dinitrotoluene. chemicalbook.comchemicalbook.com Similarly, the nitration of 4-nitrotoluene (B166481) is a primary industrial route to 2,4-dinitrotoluene. chemicalbook.comgoogle.comwikipedia.org By analogy, the second nitration of 2-iodo-4-nitrotoluene requires forcing conditions (e.g., heating with concentrated nitric and sulfuric acids) due to the deactivated nature of the ring. ijrar.org The directing effects of the existing substituents guide the incoming nitro group primarily to the 6-position, which is ortho to the iodine and meta to the first nitro group, yielding the desired 2-Iodo-4,6-dinitrotoluene.

Multi-Step Synthesis Design and Optimization

Given the challenges of direct iodination, a multi-step pathway is the most viable method for the synthesis of 2-Iodo-4,6-dinitrotoluene. The most logical sequence involves introducing the halogen first, followed by sequential nitrations. This approach allows for greater control over the regiochemistry at each step.

An optimized synthetic design would proceed as follows:

Iodination of Toluene: Direct iodination of toluene to produce 2-iodotoluene and 4-iodotoluene. These isomers can then be separated.

First Nitration: Nitration of 2-iodotoluene using a standard mixed acid (HNO₃/H₂SO₄) procedure to yield 2-iodo-4-nitrotoluene as a major product.

Second Nitration: A subsequent, more forceful nitration of the purified 2-iodo-4-nitrotoluene to introduce the second nitro group at the 6-position.

The table below outlines a plausible multi-step synthesis.

| Step | Starting Material | Reagents and Conditions | Major Product |

| 1 | Toluene | I₂, HIO₃ (or other oxidizing agent) | 2-Iodotoluene |

| 2 | 2-Iodotoluene | HNO₃, H₂SO₄ (controlled temperature) | 2-Iodo-4-nitrotoluene |

| 3 | 2-Iodo-4-nitrotoluene | Fuming HNO₃, conc. H₂SO₄ (elevated temperature) | 2-Iodo-4,6-dinitrotoluene |

Mechanistic Investigations of Reaction Pathways

The synthesis and reactivity of 2-Iodo-4,6-dinitrotoluene are governed by the principles of electrophilic and nucleophilic aromatic substitution, with the substituent groups playing a critical role in directing the outcomes.

Electrophilic Aromatic Substitution Dynamics

The synthesis of 2-Iodo-4,6-dinitrotoluene via the nitration of 2-iodotoluene is a classic example of electrophilic aromatic substitution (SEAr). wikipedia.org The mechanism involves the attack of the aromatic π-system on an electrophile, in this case, the nitronium ion (NO₂⁺), to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.org

In the dinitration of 2-iodotoluene, the directing effects of the substituents are paramount:

First Nitration: In 2-iodotoluene, both the methyl group (-CH₃) and the iodo group (-I) are ortho-, para-directors. The methyl group is an activating group, while the iodo group is a deactivating group. The first nitration is directed by these groups to the available ortho and para positions. Steric hindrance from the iodine at position 2 favors substitution at the 4- and 6-positions.

Second Nitration: In the intermediate, 2-iodo-4-nitrotoluene, the ring is significantly deactivated by the electron-withdrawing nitro group (-NO₂) and the iodo group. The -NO₂ group is a strong meta-director, while the -CH₃ and -I groups remain ortho-, para-directors. The directing effects converge on position 6, which is ortho to the iodo group, ortho to the methyl group, and meta to the nitro group, making it the most favorable site for the second electrophilic attack. This deactivation means that harsher reaction conditions are necessary for the second nitration compared to the first. ijrar.org

Nucleophilic Aromatic Substitution Potential

The structure of 2-Iodo-4,6-dinitrotoluene is highly activated for nucleophilic aromatic substitution (SNAr). This type of reaction involves the displacement of a leaving group (in this case, iodide) by a nucleophile. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group. numberanalytics.commasterorganicchemistry.com In 2-Iodo-4,6-dinitrotoluene, the nitro groups at positions 4 and 6 are para and ortho, respectively, to the iodo group at position 2.

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. researchgate.net The negative charge of this complex is effectively delocalized onto the oxygen atoms of the ortho and para nitro groups.

Elimination: The leaving group (iodide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The high stability of the Meisenheimer complex significantly lowers the activation energy for this pathway, making 2-Iodo-4,6-dinitrotoluene a reactive substrate for a variety of nucleophiles.

The table below illustrates potential SNAr reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-4,6-dinitrotoluene |

| Amine (RNH₂) | Ammonia (NH₃) | 2-Amino-4,6-dinitrotoluene |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4,6-dinitrotoluene |

| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | 2-Methyl-3,5-dinitrophenol |

Derivatization and Further Reaction Pathways of 2-Iodo-4,6-dinitrotoluene

The presence of both nitro and iodo functionalities on the toluene backbone allows for a range of derivatization reactions. The electron-deficient nature of the aromatic ring, due to the two nitro groups, significantly influences the reactivity of the iodo substituent, making it susceptible to nucleophilic substitution. Concurrently, the nitro groups themselves are amenable to reduction, offering pathways to various amino-substituted derivatives.

Reduction Chemistry of Nitro Groups

The reduction of the nitro groups in 2-iodo-4,6-dinitrotoluene can proceed either partially, to yield nitro-amino or hydroxylamino derivatives, or completely, to form the corresponding diamine. The selectivity of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Selective reduction of one nitro group in dinitroaromatic compounds is a common strategy to produce valuable intermediates. In the case of 2,4-dinitrotoluene, a closely related compound, studies have shown that the nitro group at the para-position is often more readily reduced than the one at the ortho-position. nih.gov This selectivity is attributed to both steric and electronic factors. Microbial and enzymatic reductions, for instance, have demonstrated a preference for the reduction of the para-nitro group in 2,4-dinitrotoluene. nih.gov A similar preference for the reduction of the 4-nitro group would be expected for 2-iodo-4,6-dinitrotoluene.

Various chemical methods can be employed for the selective mono-reduction of dinitroarenes. The Zinin reduction, which utilizes sulfides (e.g., sodium sulfide (B99878) or ammonium (B1175870) sulfide) in aqueous or alcoholic solutions, is a classical method for converting a nitro group to an amino group in the presence of other nitro groups. sciencemadness.org This method has been successfully applied to a wide range of dinitrotoluenes. sciencemadness.org Another approach involves catalytic hydrogenation using specific catalysts. For example, nano-amorphous Ni-B catalysts in the presence of hydrazine (B178648) hydrate (B1144303) have been shown to selectively reduce one nitro group in 2,6-dinitrotoluene. unimi.it Similarly, the use of ascorbic acid has been reported for the preferential reduction of one nitro group in dinitro compounds.

The complete reduction of both nitro groups to form 2-iodo-4,6-diaminotoluene can be achieved using more robust reducing systems. Catalytic hydrogenation over platinum or palladium catalysts is a common method for the complete reduction of nitroarenes. researchgate.net However, care must be taken to avoid dehalogenation (the removal of the iodo group), which can be a competing side reaction. Specialized catalytic systems, such as platinum on carbon modified with specific ligands, have been developed to suppress dehalogenation during the reduction of halonitroaromatic compounds.

Electrochemical methods also offer a controlled way to reduce dinitrotoluenes. The reduction products of 2,4-dinitrotoluene have been shown to depend on the reaction medium. In the absence of a proton source, a radical anion is formed, while in the presence of a pH buffer, reduction leads to 2,4-bis(N-hydroxylamino)toluene. acs.org Abiotic reduction using sulfide as a reducing agent can yield monoamino-nitrotoluene isomers. researchgate.net

Table 1: Representative Reduction Reactions of Dinitrotoluene Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 2,4-Dinitrotoluene | Escherichia coli (aerobic) | 4-Amino-2-nitrotoluene, 2-Amino-4-nitrotoluene | - | nih.gov |

| 2,4-Dinitrotoluene | Electrochemical reduction (buffered) | 2,4-Bis(N-hydroxylamino)toluene | - | acs.org |

| 2,4-Dinitrotoluene | Pd-Pt nanoparticles on modified graphene oxide, H₂ | 2,4-Diaminotoluene | >99 | researchgate.net |

| 2,6-Dinitrotoluene | Ni-B nano-amorphous, N₂H₄·H₂O | 2-Amino-6-nitrotoluene | 72 | unimi.it |

| Various Dinitroarenes | Na₂S / (NH₄)₂S | Monoamino-nitroarenes | Good | sciencemadness.org |

Functional Group Interconversions of the Iodo Substituent

The iodo group in 2-iodo-4,6-dinitrotoluene is activated towards nucleophilic aromatic substitution (SNAr) reactions due to the strong electron-withdrawing effect of the two nitro groups. This makes it a good leaving group, allowing for its replacement by a variety of nucleophiles. For the structurally similar compound 2-iodo-4,6-dinitroaniline, the iodine atom can be readily displaced by nucleophiles to generate a range of derivatives. smolecule.com

Common nucleophiles that can displace the iodo group include alkoxides, amines, and thiols, leading to the formation of the corresponding ethers, amines, and thioethers, respectively. The reaction conditions for SNAr typically involve heating the substrate with the nucleophile in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Furthermore, the iodo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prime example. libretexts.org Although a specific example for 2-iodo-4,6-dinitrotoluene is not prominent in the literature, the reaction is widely applicable to iodoarenes. In a typical Suzuki-Miyaura reaction, 2-iodo-4,6-dinitrotoluene would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a base (e.g., Na₂CO₃ or K₂CO₃) to form a new C-C bond. organic-chemistry.orgnih.gov This would allow for the synthesis of a wide array of biaryl and styrenyl derivatives.

Other important cross-coupling reactions that the iodo group can participate in include the Heck reaction (with alkenes), the Sonogashira reaction (with terminal alkynes), the Buchwald-Hartwig amination (with amines), and the Stille coupling (with organostannanes). These reactions provide versatile pathways for the elaboration of the 2-iodo-4,6-dinitrotoluene scaffold.

Table 2: Potential Functional Group Interconversions of the Iodo Group

| Reaction Type | Reagents | Potential Product | General Reference |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻, RS⁻) | 2-Nu-4,6-dinitrotoluene | smolecule.com |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 2-R-4,6-dinitrotoluene | libretexts.org |

| Heck Coupling | Alkene, Pd catalyst, base | 2-Alkenyl-4,6-dinitrotoluene | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4,6-dinitrotoluene | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl/alkyl-2-amino-4,6-dinitrotoluene |

Advanced Structural Characterization of 2 Iodo 4,6 Dinitrotoluene

Spectroscopic Elucidation of Molecular Structure

Mass Spectrometry (MS) Fragmentation Pattern Interpretation

A detailed mass spectrometry fragmentation pattern for 2-Iodo-4,6-dinitrotoluene is not publicly available in the referenced scientific literature. While mass spectra for related compounds such as 2-iodo-4-nitrotoluene (B1293748) and various dinitrotoluene isomers can be found, the specific fragmentation of 2-Iodo-4,6-dinitrotoluene has not been documented in the provided search results. nih.govnist.gov

The interpretation of a mass spectrum involves the analysis of the molecular ion and the various fragment ions produced upon ionization. The fragmentation pathways are highly dependent on the specific arrangement of functional groups within the molecule. For 2-Iodo-4,6-dinitrotoluene, the presence of two nitro groups and an iodine atom on the toluene (B28343) backbone would lead to a complex fragmentation pattern.

In general, for nitroaromatic compounds, common fragmentation pathways include the loss of nitro groups (NO₂), nitric oxide (NO), and other small neutral molecules. The presence of an iodine atom would introduce additional characteristic fragmentation patterns, including the potential loss of the iodine radical (I•) or hydrogen iodide (HI). The relative abundance of these fragments would provide insight into the stability of the various resulting cations.

Without experimental data for 2-Iodo-4,6-dinitrotoluene, a definitive interpretation and a corresponding data table of its mass spectrometry fragmentation pattern cannot be constructed.

Computational and Theoretical Chemistry Studies of 2 Iodo 4,6 Dinitrotoluene

Quantum Chemical Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) has become a primary method for studying nitroaromatic compounds due to its balance of accuracy and computational cost. richmond.eduacs.org Functionals such as B3LYP are commonly paired with basis sets like 6-311++G to perform geometry optimizations and electronic property calculations. nih.govscience.gov For 2-Iodo-4,6-dinitrotoluene, DFT would be applied to determine its optimized molecular structure, dipole moment, and the partial atomic charges on each atom.

These calculations are crucial for understanding intermolecular interactions, such as the halogen bonding that can occur due to the presence of the iodine atom. richmond.eduresearchgate.net The electron-withdrawing nature of the two nitro groups and the iodine atom significantly influences the electron density distribution across the toluene (B28343) ring. DFT calculations can precisely map this distribution, often visualized through molecular electrostatic potential (MEP) surfaces, which highlight regions of positive and negative potential and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Properties for Nitroaromatic Compounds (Note: This table presents typical data for analogous compounds, as specific experimental or fully calculated data for 2-Iodo-4,6-dinitrotoluene is not widely published. The values serve to illustrate the outputs of DFT calculations.)

| Property | 2,4-Dinitrotoluene (B133949) (Analog) | 2,4,6-Trinitrotoluene (B92697) (Analog) | Predicted for 2-Iodo-4,6-dinitrotoluene |

|---|---|---|---|

| Dipole Moment (Debye) | ~3.5 - 4.0 | ~2.0 - 2.5 | Expected to be significant due to polar groups |

| Heat of Formation (kJ/mol) | ~ -20 to -40 | ~ -30 to -60 | Would require specific isodesmic reactions for calculation |

| C-NO₂ Bond Length (Å) | ~1.47 - 1.49 | ~1.47 - 1.49 | Expected in a similar range |

| C-I Bond Length (Å) | N/A | N/A | Expected to be ~2.08 - 2.12 |

Beyond DFT, other computational methods are available for studying 2-Iodo-4,6-dinitrotoluene. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. acs.org While often more computationally demanding than DFT, they can provide benchmark results for electronic structure. For instance, ab initio calculations have been used to determine the structures of various fulvene (B1219640) and fulvalene (B1251668) molecules with high accuracy. acs.org

Semi-empirical methods , such as AM1, PM3, and PM6, offer a computationally less expensive alternative by simplifying the complex equations of quantum mechanics and incorporating parameters derived from experimental data. uni-muenchen.degaussian.com These methods are particularly useful for initial conformational searches of larger molecules or for dynamic simulations where a large number of calculations are required. uni-muenchen.de Although less accurate than DFT or ab initio methods, they can efficiently predict ground-state geometries and heats of formation. uni-muenchen.degaussian.com

Prediction and Simulation of Spectroscopic Signatures

Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for 2-Iodo-4,6-dinitrotoluene can aid in its identification and structural confirmation.

By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. This is typically done using DFT methods, which have shown excellent agreement with experimental spectra for related compounds like para-halogenoanilines. researchgate.net Such an analysis allows for the assignment of specific vibrational modes, such as the characteristic symmetric and asymmetric stretches of the NO₂ groups, C-H stretches of the aromatic ring, and the C-I stretching frequency.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net For nitroaromatic compounds, these transitions often involve the promotion of an electron from orbitals on the aromatic ring to orbitals localized on the nitro groups.

Modeling of Reaction Mechanisms and Pathways

A significant application of computational chemistry is the elucidation of reaction mechanisms, providing insights into the reactivity and stability of compounds like 2-Iodo-4,6-dinitrotoluene.

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the LUMO is an indicator of a molecule's ability to accept an electron, while the HOMO energy relates to its electron-donating ability. The HOMO-LUMO energy gap is a measure of chemical stability and reactivity.

For nitroaromatic compounds, the LUMO is typically centered on the nitro groups, making them susceptible to reduction and nucleophilic attack. An FMO analysis of 2-Iodo-4,6-dinitrotoluene would likely show a low-lying LUMO dominated by the π* orbitals of the NO₂ groups. The presence of the iodine atom could also influence the shape and energy of these orbitals. This analysis helps predict the regioselectivity of reactions, such as identifying which of the two nitro groups is more easily reduced. ntu.edu.sg

Table 2: Conceptual Frontier Molecular Orbital Data (Note: This table illustrates the type of information gained from FMO analysis based on related nitroaromatic compounds.)

| Compound Type | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) | Primary LUMO Character |

|---|---|---|---|---|

| Dinitroaromatics | -7.0 to -8.5 | -2.5 to -3.5 | 4.0 to 5.0 | π* orbitals of NO₂ groups |

| Trinitroaromatics | -7.5 to -9.0 | -3.0 to -4.0 | 4.0 to 5.0 | π* orbitals of NO₂ groups |

Computational methods allow for the detailed exploration of potential reaction pathways and their associated energy changes. For 2-Iodo-4,6-dinitrotoluene, this includes modeling its decomposition, reduction, or participation in substitution reactions. By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a given reaction can be constructed.

This approach has been used extensively to study the reduction of TNT, where the stepwise reduction of the three nitro groups was mapped out computationally. ntu.edu.sg A similar study on 2-Iodo-4,6-dinitrotoluene would involve calculating the energetics for the reduction of its nitro groups to amino groups. Furthermore, computational studies could predict the activation barriers for nucleophilic substitution of the iodine atom, a common reaction for iodo-aromatic compounds. smolecule.com Such studies are critical for understanding the compound's stability and predicting its chemical behavior under various conditions. acs.org

Crystal Structure Prediction and Solid-State Modeling

The prediction of the crystal structure of 2-Iodo-4,6-dinitrotoluene, a molecule with notable functional groups, is a complex task that relies on sophisticated computational methodologies. The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces, and accurately forecasting this arrangement is a significant challenge in computational chemistry. For nitroaromatic compounds, this process is particularly intricate due to the strong and directional nature of the interactions involving the nitro groups.

Research in the field of energetic materials has led to the development of generalized intermolecular potentials for CHNO-containing molecules, which are crucial for crystal structure prediction. researchgate.net These potentials, often based on the Buckingham form, are parameterized to reproduce experimental crystal structures and sublimation enthalpies of a range of compounds, including nitroaromatics. researchgate.net Ab initio crystal prediction methods, which utilize these potentials, have shown success in predicting the crystal structures of many CHNO systems, with a significant percentage of the experimentally observed structures corresponding to the global minimum on the calculated potential energy surface. researchgate.net

For complex organic molecules, including derivatives of dinitrotoluene, polymorphism—the ability of a compound to exist in more than one crystal form—is a common phenomenon. researchgate.net Computational polymorph screening, often employing dispersion-corrected density functional theory (DFT-D), has become an essential tool to explore the potential crystal packing arrangements and their relative lattice energies. researchgate.net These methods are vital for identifying likely stable polymorphs that may be accessible under different crystallization conditions.

In the case of iodinated nitroaromatic compounds, the presence of the iodine atom introduces additional complexity due to the potential for halogen bonding, where the iodine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the nitro groups.

Table 1: Crystallographic Data for the Analogous Compound 3-Iodo-2,6-dinitrotoluene researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₅IN₂O₄ |

| Formula Weight | 322.03 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.6599 (2) |

| b (Å) | 12.3394 (7) |

| c (Å) | 16.9247 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 972.29 (9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.199 |

Data obtained at a temperature of 110 K.

The crystal structure of 3-Iodo-2,6-dinitrotoluene reveals that the molecules are nearly planar and stack in columns parallel to the a-axis, with a short interplanar spacing of 3.478 (3) Å. researchgate.net This stacking is a common feature in the crystal packing of nitroaromatic compounds, driven by π-π interactions between the aromatic rings. It is highly probable that 2-Iodo-4,6-dinitrotoluene would adopt a similar columnar stacking arrangement.

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of 2-Iodo-4,6-dinitrotoluene

| Interaction Type | Donor | Acceptor | Potential Significance |

| π-π Stacking | Benzene Ring | Benzene Ring | Major contributor to crystal packing, leading to columnar structures. |

| Halogen Bonding | I | O (Nitro Group) | Directional interaction influencing molecular orientation. |

| C-H···O Hydrogen Bonding | C-H (Methyl/Aromatic) | O (Nitro Group) | Contributes to the stability of the crystal lattice. |

The interplay of these interactions will ultimately determine the crystal structure of 2-Iodo-4,6-dinitrotoluene. Computational modeling, guided by the principles observed in related nitroaromatic compounds and the specific data from its isomers, provides a powerful approach to predict and understand its solid-state behavior.

No Information Found on the Environmental Degradation of 2-Iodo-4,6-dinitrotoluene

Following a comprehensive search of scientific literature and databases, no specific information was found regarding the environmental transformation and degradation pathways of the chemical compound 2-Iodo-4,6-dinitrotoluene .

The performed searches aimed to gather data on the abiotic and biotic degradation mechanisms of this specific compound, as requested in the article outline. This included targeted queries for its photochemical degradation, hydrolytic stability, aerobic and anaerobic biodegradation, and the identification of potential microbial metabolites and associated enzyme systems.

The search results consistently yielded information on related, but structurally distinct, compounds such as 2,4,6-trinitrotoluene (TNT) and various isomers of dinitrotoluene (DNT) . While these compounds share a similar toluene backbone, the presence of an iodine atom in place of a nitro group on the aromatic ring of 2-Iodo-4,6-dinitrotoluene fundamentally alters its chemical and physical properties. This structural difference is significant enough that the degradation pathways of TNT and DNT cannot be assumed to be representative of 2-Iodo-4,6-dinitrotoluene. Extrapolating data from these related compounds would be scientifically inaccurate and speculative.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for 2-Iodo-4,6-dinitrotoluene due to the absence of available research data.

Environmental Transformation and Degradation Pathways of 2 Iodo 4,6 Dinitrotoluene

Environmental Fate Prediction Models (Pathway-Focused)

Biodegradation Pathway Prediction:

The biodegradation of dinitrotoluenes is a key area of research, with models predicting different outcomes under aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, bacteria can utilize dinitrotoluenes as a source of carbon and nitrogen. The predicted initial step for 2,6-DNT degradation involves a dioxygenation reaction that forms 3-methyl-4-nitrocatechol and releases nitrite. nih.gov This is followed by ring cleavage. nih.gov Strains capable of degrading 2,4-DNT also convert 2,6-DNT to 3-methyl-4-nitrocatechol, although they may not metabolize it further. nih.gov It is plausible that 2-Iodo-4,6-dinitrotoluene would undergo a similar initial dioxygenase attack. Computer-based artificial intelligence programs like MultiCASE and META can help predict biodegradability by identifying molecular substructures that influence aerobic biodegradation and predicting the resulting products. oup.com

Anaerobic Degradation: In anaerobic environments, the primary predicted pathway for nitroaromatic compounds is the sequential reduction of the nitro groups to amino groups. For TNT, this leads to the formation of aminodinitrotoluenes and then diaminonitrotoluenes. nih.govcortecvci.com For 2,4-DNT, anaerobic transformation can lead to 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. cdc.gov It is highly probable that 2-Iodo-4,6-dinitrotoluene would follow a similar reductive pathway, forming 2-amino-6-iodo-4-nitrotoluene and/or 4-amino-2-iodo-6-nitrotoluene.

The following table summarizes predicted biodegradation intermediates based on pathways established for related compounds.

| Initial Compound | Condition | Predicted Intermediate(s) | Basis for Prediction (Analogous Compound) |

| 2-Iodo-4,6-dinitrotoluene | Aerobic | Iodo-methyl-nitrocatechol | 2,6-Dinitrotoluene nih.gov |

| 2-Iodo-4,6-dinitrotoluene | Anaerobic | 2-Amino-6-iodo-4-nitrotoluene, 4-Amino-2-iodo-6-nitrotoluene | 2,4,6-Trinitrotoluene (B92697), 2,4-Dinitrotoluene (B133949) nih.govcortecvci.comcdc.gov |

Abiotic Degradation Pathway Prediction:

Photolysis: Photolysis is a significant degradation pathway for dinitrotoluenes in aqueous environments. dtic.mil For 2,4-DNT, photolytic half-lives in natural waters can be as short as a few hours. cdc.govhealth.mil The process can involve the oxidation of the methyl group. tandfonline.com It is expected that 2-Iodo-4,6-dinitrotoluene would also be susceptible to photolysis in sunlit surface waters.

Other Abiotic Processes: Volatilization and hydrolysis are generally not considered significant fate processes for dinitrotoluenes. dtic.milepa.gov Due to its relatively low predicted octanol-water partition coefficient (log Kow), significant bioaccumulation in aquatic organisms is not expected. cdc.govhealth.mil

The table below outlines the predicted importance of various environmental fate processes for 2-Iodo-4,6-dinitrotoluene, based on data for 2,4-DNT and 2,6-DNT.

| Process | Predicted Significance for 2-Iodo-4,6-dinitrotoluene | Supporting Evidence (Analogous Compounds) |

| Biodegradation (Aerobic) | Significant in acclimated environments | Bacteria can mineralize DNTs. nih.govnih.gov |

| Biodegradation (Anaerobic) | Significant | Half-life of 2,6-DNT in anaerobic sewage was 28 days. cdc.gov |

| Photolysis | Significant in surface waters | Half-lives of hours to days reported for DNTs. cdc.govhealth.mil |

| Hydrolysis | Negligible | Aromatic nitro compounds are not susceptible to hydrolysis. epa.gov |

| Volatilization from Water/Soil | Minimal | Low vapor pressure and Henry's Law constants for DNTs. health.mil |

| Adsorption to Soil/Sediment | Slight to Moderate | DNTs are slightly mobile in soil. health.milepa.gov |

| Bioaccumulation | Low | Low log Kow values for DNTs suggest low bioaccumulation potential. cdc.gov |

Advanced Analytical Methodologies for Research and Monitoring of 2 Iodo 4,6 Dinitrotoluene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the effective separation of 2-Iodo-4,6-dinitrotoluene from complex matrices and for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) serves as a definitive tool for the analysis of volatile and semi-volatile compounds. For nitroaromatic compounds like dinitrotoluenes, GC-MS provides high sensitivity and selectivity. jmchemsci.com The analysis of compounds structurally similar to 2-Iodo-4,6-dinitrotoluene, such as 2,4-DNT, has been successfully performed using GC-MS. tandfonline.com

Research has shown that different ionization modes can be employed to enhance detection. While Electron Ionization (EI) is standard, Negative Ion Chemical Ionization (NICI) has been found to provide significantly lower detection limits for most dinitrotoluenes and trinitrotoluene. researchgate.net For instance, a study comparing ionization methods determined that detection limits are consistently lower with NICI for all examined explosives except for RDX. researchgate.net Methane is a commonly utilized reagent gas in NCI mode for explosives analysis. researchgate.net After separation on a capillary column (e.g., a DB-5ms UI), the compound is introduced into the mass spectrometer, where it is fragmented and detected, allowing for both identification based on the mass-to-charge ratio of the fragments and quantification. nemc.us

A typical GC-MS method for related semivolatile compounds involves a temperature-programmed column to ensure adequate separation of analytes. nemc.us Dispersive liquid-liquid microextraction (DLLME) can be used as a sample preparation technique to pre-concentrate analytes from aqueous samples, achieving low detection limits in the range of 0.01 µg/L for 2,4-DNT. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing thermally labile or non-volatile nitroaromatic compounds. U.S. Environmental Protection Agency (EPA) Method 8330B is a standardized procedure for the analysis of various nitroaromatics and nitramines in water, soil, and wipe samples using HPLC with UV detection. epa.gov

Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Advanced methods have been developed for highly polar nitroaromatic compounds, achieving detection limits of 0.1-0.5 µg/L after solid-phase extraction. nih.gov A variety of columns have been proven effective, with C18 columns being the most traditional choice. However, studies have also demonstrated successful separation using specialized columns like reverse phase amide or diol-functionalized columns, which can offer different selectivity and improved resolution for complex mixtures. nih.gov

The following table summarizes typical conditions used for the HPLC analysis of related nitroaromatic compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analytes | Nitroaromatics (including DNTs, TNT) | Highly polar nitroaromatics | Nitroaromatic components |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Not specified | Reverse phase amide (5 µm) |

| Mobile Phase | Methanol:Water (50:50, v/v) | Gradient elution | Methanol:Water (43:57, v/v) |

| Flow Rate | 1.3 - 1.5 mL/min | Not specified | 1.3 mL/min |

| Detection | UV at 254 nm | Photodiode Array (PDA) | UV at 254 nm |

| Sample Preparation | Direct injection or solvent extraction | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

| Reference | nih.gov | nih.gov | nih.gov |

Spectroscopic Detection and Characterization Methods

Spectroscopic techniques are invaluable for both the quantification and structural characterization of 2-Iodo-4,6-dinitrotoluene, providing information based on its interaction with electromagnetic radiation.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds containing chromophores. The nitro groups and the aromatic ring in 2-Iodo-4,6-dinitrotoluene constitute a chromophoric system that absorbs light in the UV region. This property is the basis for its detection in HPLC systems equipped with a UV or photodiode array (PDA) detector. nih.gov

The absorption spectrum of a compound is dependent on its electronic structure. For related nitroaromatic compounds, absorption maxima are typically observed in the 200-400 nm range. msu.edu The exact position and intensity of the absorption bands can be influenced by several factors, including the solvent and the pH of the solution. smacgigworld.com For example, aromatic amines and phenols exhibit shifts in their absorption spectra with changes in pH due to protonation or deprotonation, which alters the electronic conjugation of the molecule. smacgigworld.com While 2-Iodo-4,6-dinitrotoluene is not expected to be highly sensitive to pH, the choice of solvent is critical for obtaining reproducible results.

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging and powerful technique for the non-invasive inspection and identification of materials, including explosives. bohrium.comliv.ac.uk This method probes low-frequency vibrational modes (phonons) in molecular crystals, which are unique to the compound's crystal structure and intermolecular interactions. anr.fr This provides a distinct spectral "fingerprint" in the THz region (roughly 0.1-10 THz). researchgate.net

Research on compounds like TNT and DNT isomers has demonstrated the potential of THz-TDS for distinguishing between structurally similar molecules. For example, 2,4-DNT and 2,6-DNT, which differ only in the position of a nitro group, exhibit distinct absorption spectra in the THz range. This high selectivity makes THz-TDS a promising tool for the unambiguous identification of specific isomers like 2-Iodo-4,6-dinitrotoluene. researchgate.net The spectra of plastic explosives are often dominated by their constituent explosive materials, as the non-explosive plasticizers are frequently transparent to THz radiation. bohrium.com

The table below presents characteristic absorption peaks for related explosive compounds measured by THz-TDS.

| Compound | Observed Absorption Peaks (THz) | Reference |

|---|---|---|

| RDX | 0.82, 1.05, 1.38, 1.56, 1.96, 2.23, 3.17 | liv.ac.uk |

| TNT | New absorption lines below 3 THz (100 cm⁻¹) have been reported. | ucf.edu |

| 2,4-DNT | Broad absorption from 0.05 to 0.6 THz, peaking at 0.24 THz. | ucf.edu |

Electrochemical and Sensor-Based Detection Systems

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of nitroaromatic compounds. mdpi.com These techniques are based on the electroactive nature of the nitro (-NO₂) groups, which can be electrochemically reduced at an electrode surface. mdpi.com

Various sensor platforms have been developed for DNT and its derivatives. Amperometric biosensors, for instance, have been created using enzymes like polyphenol oxidase immobilized on an electrode. These sensors can detect biodegradation products of 2,4-DNT, such as 4-methyl-5-nitrocatechol (B15798) (4M5NC), with high sensitivity and selectivity, even in the presence of excess 2,4-DNT. doi.orgresearchgate.net The detection limits for these biodegradation products can be as low as 2.0 x 10⁻⁷ M. researchgate.net

Other advanced sensor designs include the use of nanomaterials and modified electrodes. A sensor using a gold electrode modified with a zinc-metal organic framework-8 and silver quantum dot (Zn-MOF-8@AgQDs) composite has shown high efficiency in the electrochemical reduction and sensing of 2,4-DNT, with a low detection limit of 0.041 µM. mdpi.com The surface of working electrodes, such as carbon or carbon/gold, can also be chemically modified with compounds like aniline (B41778) derivatives to increase the electron transfer kinetics for nitroaromatic compounds, thereby enhancing detection sensitivity in electrolytes containing aprotic solvents. google.com These sensor-based systems hold significant promise for the in-field monitoring and rapid screening of 2-Iodo-4,6-dinitrotoluene.

Applications and Advanced Materials Research Involving 2 Iodo 4,6 Dinitrotoluene

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The presence of an iodine atom and nitro groups on the aromatic ring of 2-Iodo-4,6-dinitrotoluene provides multiple reactive sites, making it a versatile synthetic intermediate. The iodine atom can serve as a good leaving group in nucleophilic substitution reactions, a common strategy in the synthesis of complex organic molecules. scbt.com This reactivity allows for the introduction of various functional groups at a specific position on the toluene (B28343) ring.

Furthermore, the nitro groups can be reduced to amino groups, which opens up pathways for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and polymers. For instance, the reduction of dinitrotoluene compounds is a key step in producing toluene diisocyanate, a precursor to polyurethanes. lookchem.com Similarly, the amino derivatives of dinitrotoluenes, such as 2-amino-4,6-dinitrotoluene, are valuable intermediates in their own right. tandfonline.comnih.gov While specific synthetic routes employing 2-Iodo-4,6-dinitrotoluene are not extensively documented in publicly available literature, its structural similarity to other functionalized dinitrotoluenes suggests its potential utility in analogous synthetic strategies for creating complex, multi-functionalized aromatic compounds.

The synthesis of various substituted nitroindoles from dinitrotoluene precursors highlights the utility of such compounds in building complex heterocyclic structures. researchgate.net The reactivity of the iodo-substituted toluene core could be leveraged in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds and construct more elaborate molecular architectures.

Exploration in Energetic Materials Science

Dinitrotoluene isomers are well-known precursors in the synthesis of the high explosive 2,4,6-trinitrotoluene (B92697) (TNT). lookchem.commdpi.comresearchgate.net The nitration of dinitrotoluene is the final step in the production of TNT. mdpi.comresearchgate.net Given this established role of dinitrotoluenes, 2-Iodo-4,6-dinitrotoluene is a compound of interest in the field of energetic materials. The presence of the heavy iodine atom in the molecule would significantly increase its density, a critical parameter for detonation performance. at.ua

Integration into Advanced Functional Materials

The field of advanced functional materials seeks to create materials with specific, tailored properties for a variety of applications. Nitroaromatic compounds are utilized in the development of functional polymers and other advanced materials. scbt.com The unique combination of functional groups in 2-Iodo-4,6-dinitrotoluene makes it a potential building block for such materials.

For example, the development of nitrogen-rich covalent organic frameworks (COFs) has shown promise for applications in sensing various analytes, including explosives. scispace.com The dinitrotoluene moiety could potentially be incorporated into such frameworks. Furthermore, the study of halogen bonding interactions is relevant for the detection of aromatic explosives. richmond.edu The iodo-substituent in 2-Iodo-4,6-dinitrotoluene could participate in such interactions, suggesting its potential use in the design of sensors for other energetic materials.

The creation of novel amphiphilic C60 derivatives has been achieved through reactions with diazo compounds, leading to materials for organized molecular films. acs.org The reactive sites on 2-Iodo-4,6-dinitrotoluene could potentially be used to functionalize fullerenes or other nanomaterials, leading to new hybrid materials with unique electronic or optical properties.

Structure-Property Relationship (SPR) Studies for Material Design (excluding toxicity)

Understanding the relationship between a molecule's structure and its properties is fundamental to the design of new materials. For 2-Iodo-4,6-dinitrotoluene, several structural features are expected to influence its material properties.

The presence and position of the nitro groups significantly impact the electronic properties of the aromatic ring, making it electron-deficient. scbt.com This electron deficiency influences its reactivity in chemical syntheses and its potential interactions in larger material assemblies. The iodine atom, being a heavy halogen, contributes to a higher molecular weight and density. It can also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and the properties of the solid-state material. researchgate.net

Quantitative structure-property relationship (QSPR) studies are computational methods used to predict the physical and chemical properties of compounds. biochempress.com Such studies on nitroaromatic compounds have been used to predict various properties. For 2-Iodo-4,6-dinitrotoluene, QSPR models could be employed to estimate properties such as melting point, boiling point, and solubility, which are crucial for its application in material synthesis and processing. The steric hindrance from the methyl group can also influence reaction kinetics and molecular conformation. scbt.com

Table of Compound Properties

| Property | Value | Source |

| 2-Iodo-4-nitrotoluene (B1293748) | ||

| Molecular Formula | C7H6INO2 | nih.gov |

| Molecular Weight | 263.03 g/mol | nih.gov |

| IUPAC Name | 2-iodo-1-methyl-4-nitrobenzene | nih.gov |

| CAS Number | 7745-92-8 | nih.gov |

| 2-Amino-4,6-dinitrotoluene | ||

| Molecular Formula | C7H7N3O4 | nih.gov |

| Molecular Weight | 197.15 g/mol | nih.gov |

| IUPAC Name | 2-methyl-3,5-dinitroaniline | nih.gov |

| CAS Number | 35572-78-2 | nih.gov |

| 2,4-Dinitrotoluene (B133949) | ||

| Molecular Formula | C7H6N2O4 | lookchem.com |

| Common Precursor for | Toluene diisocyanate, Trinitrotoluene (TNT) | lookchem.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.